molecular formula C7H4FIO2 B1294782 4-Fluoro-3-iodobenzoic acid CAS No. 403-18-9

4-Fluoro-3-iodobenzoic acid

Cat. No. B1294782
CAS RN: 403-18-9
M. Wt: 266.01 g/mol
InChI Key: IKSOHJRYPQRTLQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodobenzoic acid is an aromatic compound with the chemical formula C7H4FIO2 . It is also known by other names, including 4-fluoro-3-iodobenzoic acid and 3-iodo-4-fluorobenzoic acid . This compound is commonly used as a reagent in organic chemistry research .


Synthesis Analysis

The synthesis of 4-Fluoro-3-iodobenzoic acid involves introducing a fluorine atom and an iodine atom onto a benzene ring. Specific synthetic methods may vary, but generally, it can be prepared through halogenation reactions or substitution reactions involving suitable precursors .


Chemical Reactions Analysis

4-Fluoro-3-iodobenzoic acid can participate in various chemical reactions typical of aromatic compounds. These reactions may include substitution reactions, acid-base reactions, and coupling reactions. Researchers often explore its reactivity in the context of organic synthesis and functionalization .

Safety And Hazards

As with any chemical compound, precautions should be taken when handling 4-Fluoro-3-iodobenzoic acid. It is essential to follow proper laboratory safety protocols, including wearing appropriate protective gear and working in a well-ventilated area. Specific safety data can be found in Material Safety Data Sheets (MSDS) provided by suppliers .

properties

IUPAC Name

4-fluoro-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSOHJRYPQRTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274507
Record name 4-fluoro-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-iodobenzoic acid

CAS RN

403-18-9
Record name 4-fluoro-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
G Vaidyanathan, DJ Affleck, KL Alston… - Nuclear medicine …, 2004 - journals.lww.com
… the above compounds, we also synthesized 4-fluoro-3-iodobenzoic acid (1) and its glycine … -3-iodohippuric acid and 4-fluoro-3-iodobenzoic acid. Under the HPLC conditions employed, …
Number of citations: 7 journals.lww.com
VK Chaikovskii, AA Funk, VD Filimonov… - Russian Journal of …, 2008 - researchgate.net
… products, 2-iodo-4-nitrotoluene (IIIb), 2,6-diiodo-4-nitrotoluene (IIIc), 4-iodo-2-nitrotoluene (IVb), 3-iodobenzaldehyde (Vb), 3-iodobenzoic acid (VIb), 4-fluoro-3-iodobenzoic acid (VIIb), 3,…
Number of citations: 13 www.researchgate.net
RD Chambers, CJ Skinner, MJ Atherton… - Journal of the Chemical …, 1996 - pubs.rsc.org
New methodolgy for direct iodination of benzenoid compounds has been developed; the aromatic substrate is simply mixed with iodine and sulfuric acid, suspended in an inert medium, …
Number of citations: 7 pubs.rsc.org
EMF Billaud, A Maisonial-Besset, L Rbah-Vidal… - European journal of …, 2015 - Elsevier
… Starting from 4-fluoro-3-iodobenzoic acid (6); reaction time: 16 h at room temperature; extraction of the filtrates with dichloromethane; elution chromatography: dichloromethane/ethanol, …
Number of citations: 11 www.sciencedirect.com
SC Lo, RE Harding, E Brightman, PL Burn… - Journal of Materials …, 2009 - pubs.rsc.org
… Concentrated sulfuric acid (30 drops) was carefully added to a solution of the crude 4-fluoro-3-iodobenzoic acid (≈2.52 g) in methanol (30 cm 3 ). The mixture was heated at reflux …
Number of citations: 46 pubs.rsc.org
M Krumb, LM Kammer, SO Badir… - Chemical …, 2022 - pubs.rsc.org
… Initial experiments were performed using on-DNA conjugated 4-fluoro-3-iodobenzoic acid (1A) with isoquinoline derivative 2a as the radical acceptor in the presence of Ir(ppy) 3 under …
Number of citations: 21 pubs.rsc.org
L Cosimbescu - 2000 - search.proquest.com
The design progression, synthesis, and characterization of three main series of fluorinated tolane liquid crystal compounds are described. A variety of analogs has been prepared and …
Number of citations: 2 search.proquest.com
Y Liu, X Peng, X Guan, D Lu, Y Xi, S Jin, H Chen… - European Journal of …, 2017 - Elsevier
… The procedures applied to the synthesis of 1 were used with 4-fluoro-3-iodobenzoic acid 5-2b (66ámg, 0.25ámmol), 4-((4-methylpiperazin-1-yl) methyl)-3-(trifluoromethyl) aniline 8 (…
Number of citations: 16 www.sciencedirect.com
JSF Swiecicka - 2016 - theses.hal.science
As part of this work, the objective was to develop aromatic polymers with proton conduction properties. To achieve this, the sulfonic acid motifs were introduced along the …
Number of citations: 4 theses.hal.science
VK Chaikovskii, VD Filimonov, VI Skorokhodov… - Russian Journal of …, 2007 - Springer
Dissolution of N-iodosuccinimide in sulfuric acid gives rise to electrophilic iodine-containing species which are capable of successfully iodinating aromatic compounds with electron-…
Number of citations: 19 link.springer.com

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